(S)-Alpine borane

Catalog No.
S1900250
CAS No.
42371-63-1
M.F
C18H31B
M. Wt
258.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Alpine borane

CAS Number

42371-63-1

Product Name

(S)-Alpine borane

IUPAC Name

9-[(1S,2R,3S,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-9-borabicyclo[3.3.1]nonane

Molecular Formula

C18H31B

Molecular Weight

258.3 g/mol

InChI

InChI=1S/C18H31B/c1-12-16-10-13(18(16,2)3)11-17(12)19-14-6-4-7-15(19)9-5-8-14/h12-17H,4-11H2,1-3H3/t12-,13+,14?,15?,16-,17-/m0/s1

InChI Key

VCDGSBJCRYTLNU-NYCFMAHJSA-N

SMILES

B1(C2CCCC1CCC2)C3CC4CC(C3C)C4(C)C

Canonical SMILES

B1(C2CCCC1CCC2)C3CC4CC(C3C)C4(C)C

Isomeric SMILES

B1(C2CCCC1CCC2)[C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C

Molecular Structure Analysis

(S)-Alpine borane possesses a unique cage-like structure. The boron atom (B) sits at the center of a bicyclic system composed of nine carbon atoms. A bulky isopinocampheyl group, derived from α-pinene, is attached to the boron atom, introducing chirality to the molecule. This chiral group directs the approach of the carbonyl group during reduction, leading to the formation of a specific stereoisomer of the alcohol product [, ].


Chemical Reactions Analysis

The primary application of (S)-Alpine borane involves the Midland Alpine borane reduction, a stereoselective reduction of aldehydes and ketones to their corresponding alcohols []. Here's the balanced chemical equation for the reduction of a general aldehyde (RCHO) with (S)-Alpine borane:

(S)-Alpine-Borane + RCHO → RCHOB(X) (intermediate) + H2O → RCH2OH + (HO)2B-X []

(X represents a counterion, typically derived from the solvent used)

The reaction proceeds through a six-membered cyclic transition state, where the carbonyl oxygen coordinates with the Lewis acidic boron center. The bulky isopinocampheyl group directs the reducing hydride (H) from (S)-Alpine borane to deliver it from the bottom face of the carbonyl group, resulting in a predominantly (R)-configured alcohol product [].

(S)-Alpine borane can also be used for the stereoselective reduction of certain α,β-acetylenic ketones []. However, the detailed mechanism for this reaction is less well understood compared to the Midland Alpine borane reduction.

(S)-Alpine borane does not participate in biological systems. Its mechanism of action lies in its ability to reversibly bind to the carbonyl oxygen of aldehydes and ketones through its Lewis acidic boron center. This creates a six-membered cyclic transition state that directs the transfer of a hydride from the boron atom to the carbonyl carbon in a stereoselective manner [].

Stereoselective Reduction of Aldehydes

(S)-Alpine borane excels in the stereoselective reduction of aldehydes to their corresponding enantiopure alcohols. This reaction, known as the Midland Alpine borane reduction or Midland reduction, harnesses the unique steric and chiral properties of (S)-Alpine borane. The bulky isopinocampheyl group creates a hindered environment around the boron atom, favoring a specific approach of the aldehyde carbonyl group during the reaction. This selectivity translates to the formation of a particular enantiomer of the alcohol product. Wikipedia: Alpine Borane: _ بوران

The Midland reduction offers several advantages for researchers:

  • High Enantioselectivity: The reaction often produces the desired alcohol enantiomer in high yield, exceeding 90% in many cases. Sigma-Aldrich: S-Alpine-Borane 0.5M THF:
  • Broad Substrate Scope: (S)-Alpine borane can effectively reduce a wide range of aldehydes, making it a versatile tool for organic synthesis.
  • Mild Reaction Conditions: The reduction typically proceeds under mild temperatures and pressures, minimizing the risk of side reactions and decomposition of sensitive substrates.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Dates

Modify: 2023-08-16

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